Cerium(III) bromide

Description

Properties

IUPAC Name |

cerium(3+);tribromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ce/h3*1H;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOUSOJAOQPDEH-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Br-].[Ce+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Ce | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932338 | |

| Record name | Cerium tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14457-87-5 | |

| Record name | Cerium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14457-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerous bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014457875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEROUS BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEM75FEL39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cerium(III) bromide crystal structure UCl3-type hexagonal

An In-Depth Technical Guide to Cerium(III) Bromide: Correlating the UCl₃-Type Hexagonal Crystal Structure with High-Performance Scintillation

Abstract

This compound (CeBr₃) has emerged as a preeminent material in the field of inorganic scintillators, distinguished by its exceptional performance in gamma-ray and X-ray detection. This guide provides a comprehensive technical analysis for researchers and scientists, delving into the fundamental relationship between its UCl₃-type hexagonal crystal structure and its superior scintillation properties. We will explore the crystallographic details, methodologies for high-quality single-crystal growth, the causality behind its performance metrics, and its application in state-of-the-art radiation detection systems.

The Foundational UCl₃-Type Hexagonal Crystal Structure

The remarkable properties of this compound are intrinsically linked to its specific crystal lattice arrangement. CeBr₃ adopts the hexagonal UCl₃-type structure, which is a defining characteristic shared by several lanthanide and actinide trihalides.[1] Understanding this parent structure is crucial to comprehending the material's behavior.

Crystallographic Parameters

The UCl₃ structure belongs to the P6₃/m (No. 176) space group.[1][2][3] The key feature of this arrangement is the nine-coordinate environment of the central metal cation (Ce³⁺ in this case). This coordination geometry is described as a tricapped trigonal prism .[1][4] In this configuration, the cerium ion is bonded to nine bromide ions, with two distinct sets of bond lengths, creating a unique and stable lattice.[1][2]

The structural integrity and symmetry of this lattice are fundamental to the efficient scintillation mechanism, as it provides a rigid framework for the Ce³⁺ luminescence centers.

Data Presentation: Crystallographic Comparison

To contextualize the structure of CeBr₃, a comparison with its parent isotype, Uranium(III) chloride (UCl₃), is presented below.

| Property | This compound (CeBr₃) | Uranium(III) Chloride (UCl₃) |

| Crystal System | Hexagonal[1][5] | Hexagonal[3][6] |

| Space Group | P6₃/m[1][2] | P6₃/m[3][6] |

| Lattice Constant (a) | ~7.94 Å | ~7.44 Å[7] |

| Lattice Constant (c) | ~4.44 Å | ~4.32 Å[7] |

| Coordination No. | 9[1][2] | 9[3] |

| Cation Geometry | Tricapped Trigonal Prism[1] | Tricapped Trigonal Prism[3][4] |

| Ce-Br Bond Lengths | ~3.06 Å (6x), ~3.25 Å (3x)[2] | N/A |

| U-Cl Bond Lengths | N/A | ~2.91 Å (6x), ~2.96 Å (3x)[3] |

| Calculated Density | ~5.1 g/cm³[5] | ~5.49 g/cm³[8] |

Visualization: UCl₃-Type Crystal Lattice

The following diagram illustrates the unit cell of the UCl₃-type structure adopted by CeBr₃, highlighting the coordination of the central Cerium atom.

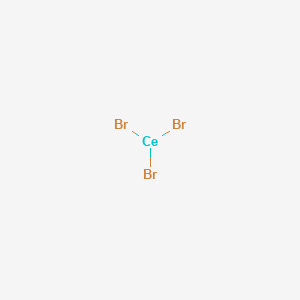

Caption: Tricapped trigonal prismatic coordination of Ce³⁺ in the CeBr₃ lattice.

Synthesis and Single-Crystal Growth Protocol

The synthesis of high-purity, large single crystals is paramount for achieving optimal scintillator performance. The process begins with the synthesis of CeBr₃ powder, followed by a meticulous crystal growth procedure.

Synthesis of Anhydrous CeBr₃

Due to its hygroscopic nature, CeBr₃ readily absorbs atmospheric water, which is detrimental to crystal quality.[1] Therefore, synthesis and handling require anhydrous conditions.

-

Reaction: Aqueous solutions of CeBr₃ can be prepared by reacting cerium(III) carbonate hydrate (Ce₂(CO₃)₃·H₂O) with hydrobromic acid (HBr).[1]

-

Dehydration: The resulting hydrated cerium bromide (CeBr₃·H₂O) must be thoroughly dehydrated. A reliable method involves heating the hydrate with ammonium bromide (NH₄Br), followed by sublimation to remove any residual NH₄Br.[1] This process prevents the formation of cerium oxyhalides, which degrade scintillation performance.

Experimental Protocol: Vertical Bridgman-Stockbarger Crystal Growth

The Bridgman-Stockbarger method is a standard and effective technique for growing large, high-quality CeBr₃ single crystals from a molten state.[1][9][10][11] The principle relies on the directional solidification of the melt in a controlled temperature gradient.[12]

Step-by-Step Methodology:

-

Material Preparation: High-purity, anhydrous CeBr₃ powder (at least 99.99% purity) is used as the starting material.[13]

-

Ampoule Loading: The CeBr₃ powder is loaded into a quartz ampoule inside a nitrogen-purged glovebox to maintain an inert, low-moisture environment (<1 ppm H₂O).[13] The ampoule is typically cylindrical with a conical tip to promote the growth of a single seed crystal.[14]

-

Sealing: The loaded ampoule is evacuated to a pressure of ~10⁻⁶ torr and flame-sealed.

-

Furnace Positioning: The sealed ampoule is positioned in a vertical Bridgman furnace, which contains at least two independently controlled heating zones: a hot zone maintained above the melting point of CeBr₃ (722°C) and a cooler zone below it.[5][12]

-

Melting and Soaking: The entire ampoule is first heated in the hot zone to completely melt the CeBr₃ charge. It is held at this temperature (e.g., ~750°C) for several hours to ensure a homogeneous melt.

-

Directional Solidification: The ampoule is then slowly lowered at a controlled rate (e.g., 1-2 mm/hour) through the temperature gradient into the cooler zone.[11] Crystallization begins at the conical tip, and as the ampoule descends, a single crystal progressively grows, replicating the orientation of the initial seed.[12]

-

Annealing: Once the entire melt has solidified, the resulting crystal boule is cooled slowly to room temperature over several days. This annealing step is critical to minimize internal stress and prevent cracking, a known challenge in CeBr₃ growth.[10]

-

Extraction and Encapsulation: The grown crystal is extracted from the ampoule in a dry environment and immediately encapsulated in a hermetically sealed aluminum housing with a quartz window for light transmission, protecting it from moisture.[5]

Visualization: Bridgman-Stockbarger Workflow

Caption: Workflow for CeBr₃ single crystal growth via the Bridgman-Stockbarger method.

Scintillation Properties and Performance Metrics

The UCl₃-type structure directly facilitates the outstanding scintillation performance of CeBr₃. In this material, the Ce³⁺ ion is not a dopant but an intrinsic constituent of the lattice, which leads to a high concentration of luminescence centers.[9][15]

Scintillation Mechanism

-

Energy Deposition: An incident gamma-ray or X-ray interacts with the crystal, primarily through photoelectric absorption, Compton scattering, or pair production, creating a cascade of high-energy electrons.

-

Electron-Hole Pair Creation: These electrons travel through the lattice, generating numerous electron-hole pairs.[16]

-

Energy Transfer to Ce³⁺: The energy from these pairs is efficiently transferred to the Ce³⁺ ions, exciting them from the 4f ground state to the 5d excited state.

-

Luminescent Decay: The excited Ce³⁺ ions rapidly de-excite back to the 4f ground state, emitting photons in the near-UV to blue range (maximum emission around 380 nm).[5][17] This 5d-4f transition is exceptionally fast and efficient.

Causality of Performance

-

High Light Yield: The high density of intrinsic Ce³⁺ activators and the efficient energy transfer mechanism result in a very high light yield, producing a large number of photons per unit of energy deposited.[18][19]

-

Excellent Energy Resolution: The high light yield directly contributes to superior energy resolution, as more photons lead to better photon-counting statistics in the photodetector, allowing for more precise energy determination.[16][20]

-

Fast Response: The 5d-4f electronic transition in Ce³⁺ is an allowed dipole transition, resulting in a very short decay time. This is critical for applications that require high count rates or precise timing measurements.[9][15]

-

Low Intrinsic Background: Unlike scintillators such as LaBr₃:Ce which contain the naturally occurring radioactive isotope ¹³⁸La, cerium has no naturally radioactive isotopes that interfere with measurements.[15][19][21] This makes CeBr₃ ideal for detecting very low levels of radiation.[15][19]

Data Presentation: Key Scintillation Properties

| Performance Metric | Typical Value | Significance |

| Light Yield | ~60,000 - 68,000 photons/MeV[5][9][10] | High detection efficiency and sensitivity. |

| Energy Resolution (@ 662 keV) | < 4.0% FWHM[5][9] | Accurate identification of radioisotopes. |

| Primary Decay Time | ~17 - 19 ns[5][9][22] | Excellent for high count rate and timing applications. |

| Emission Maximum | ~380 nm[5][21] | Good spectral match with standard photomultiplier tubes. |

| Intrinsic Radioactivity | < 0.005 Bq/cm³[5][20] | Superior performance in low-level radiation environments. |

| Density | ~5.1 g/cm³[5] | High stopping power for gamma rays. |

| Hygroscopic | Yes[1][5] | Requires hermetic encapsulation. |

Applications in Science and Technology

The unique combination of properties derived from its crystal structure makes CeBr₃ a material of choice for a wide range of demanding applications.

-

Medical Imaging: In Positron Emission Tomography (PET), the fast decay time and high light output enable accurate time-of-flight (TOF) measurements, improving image quality and reducing patient dose.[5][9][16]

-

Homeland Security and Non-Proliferation: The excellent energy resolution and extremely low intrinsic background make CeBr₃ detectors ideal for Radiation Isotope Identification Devices (RIIDs) used to detect and identify special nuclear materials (SNMs).[15][19]

-

Geophysics: Used in Measurement While Drilling (MWD) tools for real-time analysis of geological formations by measuring natural gamma radiation, aiding in oil and gas exploration.[5][18]

-

Nuclear & Particle Physics: Employed in high-resolution gamma-ray spectroscopy for fundamental research in nuclear structure and reactions.[9][16]

Conclusion

The UCl₃-type hexagonal crystal structure of this compound is the cornerstone of its identity as a premier inorganic scintillator. This rigid, symmetric lattice, with its high concentration of intrinsic Ce³⁺ activators, directly facilitates a combination of high light yield, exceptional energy resolution, rapid response, and a near-zero intrinsic background. While challenges such as hygroscopicity and crystal cracking during growth require meticulous engineering solutions like the Bridgman-Stockbarger method and hermetic sealing, the resulting performance is unparalleled for many applications. As research continues, particularly in areas like co-doping to enhance mechanical properties, CeBr₃ is poised to remain a critical material for advancing the frontiers of radiation detection.[23]

References

-

Advatech UK. (n.d.). CEBR3 - Cerium Bromide Scintillator Crystal. Advatech.

-

Kinheng Crystal. (2023, November 27). What Is Cebr3 Scintillator? Cebr3 Scintillator's Application.

-

Wikipedia. (n.d.). This compound.

-

Shah, K. S., et al. (2004). CeBr3 Scintillators for Gamma-Ray Spectroscopy. IEEE Xplore.

-

Kromek. (n.d.). Cerium Bromide Detectors CeBr₃.

-

Epic Crystal. (n.d.). CeBr3 Crystal, Scintillators of CeBr3.

-

Materials Project. (n.d.). mp-569850: CeBr3 (hexagonal, P6_3/m, 176).

-

INMM. (n.d.). Updated Characterization of this compound Scintillation Detector.

-

Berkeley Nucleonics. (2023, April 5). The Role of Cerium Bromide Scintillator CeBr3 in Real-Time Measurement While Drilling.

-

RMD, Dynasil. (n.d.). Cerium Bromide Scintillation Crystal, Radiation Detection.

-

DOE Data Explorer. (2020, July 14). Materials Data on UCl3 by Materials Project (Dataset). OSTI.GOV.

-

ResearchGate. (n.d.). Bridgman growth of LaBr3:Ce and LaCl3:Ce crystals for high-resolution gamma-ray spectrometers.

-

ResearchGate. (n.d.). (a) View of UCl3‐type structure along the c‐axis to show the unit cell....

-

Academia.edu. (n.d.). (PDF) Crystal growth of large diameter LaBr3:Ce and CeBr3.

-

ResearchGate. (n.d.). Crystal Structure Evolution of UCl3 from Room Temperature to Melting.

-

OSA Publishing. (n.d.). Enhancing scintillation characteristics of CeBr3 single crystal through Ca and Ba Doping.

-

ResearchGate. (2025, August 5). Crystal growth of large diameter LaBr3:Ce and CeBr3.

-

Epic Crystal. (n.d.). CeBr3 Crystal.

-

OSTI.GOV. (n.d.). Crystal Structure Evolution of UCl3 from Room Temperature to Melting.

-

ResearchGate. (n.d.). Investigation of CeBr3-xIx Scintillators.

-

Wikipedia. (n.d.). Bridgman–Stockbarger method.

-

Britannica. (n.d.). Bridgman-Stockbarger method.

-

ResearchGate. (n.d.). Study of CeBr 3 crystal for γ-ray measurements.

-

Materials Project. (n.d.). mp-23208: UCl3 (hexagonal, P6_3/m, 176).

-

ResearchGate. (n.d.). The schematic drawing of crystal growth via the Bridgman-Stockbarger....

-

Alineason. (n.d.). Crystal growth.

-

Grokipedia. (n.d.). This compound.

-

Zegen Advanced Materials. (n.d.). Cerium Bromide CeBr3.

-

ResearchGate. (2026, February 14). This compound Hybrid with Near-Unity Photoluminescence Quantum Efficiency for High-Resolution and Fast X-ray Imaging.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mp-569850: CeBr3 (hexagonal, P6_3/m, 176) [legacy.materialsproject.org]

- 3. Materials Data on UCl3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. CEBR3 - Cerium Bromide Scintillator Crystal | Advatech UK [advatech-uk.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. mp-23208: UCl3 (hexagonal, P6_3/m, 176) [legacy.materialsproject.org]

- 9. CeBr/sub 3/ scintillators for gamma-ray spectroscopy | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 10. (PDF) Crystal growth of large diameter LaBr3:Ce and CeBr3 [academia.edu]

- 11. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 12. Crystal growth – Alineason [alineason.com]

- 13. researchgate.net [researchgate.net]

- 14. Bridgman-Stockbarger method | Britannica [britannica.com]

- 15. johncaunt.com [johncaunt.com]

- 16. News - What Is Cebr3 Scintillator? Cebr3 Scintillator’s Application [kinheng-crystal.com]

- 17. grokipedia.com [grokipedia.com]

- 18. April 5, 2023 - The Role of Cerium Bromide Scintillator CeBr3 in Real-Time Measurement While Drilling | Berkeley Nucleonics Corporation [berkeleynucleonics.com]

- 19. rmdinc.com [rmdinc.com]

- 20. CeBr3 Crystal, Scintillators of CeBr3 - Epic Crystal [epic-crystal.com]

- 21. epic-crystal.com [epic-crystal.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Introduction: The Pursuit of Clarity in Radiation Detection

An In-Depth Technical Guide to the Cerium Bromide (CeBr₃) Scintillation Mechanism: The 5d-4f Transition

In the landscape of gamma-ray spectroscopy, the ideal detector would merge high stopping power, exceptional energy resolution, and rapid response time into a single, room-temperature-operable material. While no single material is universally optimal, Cerium Bromide (CeBr₃) has emerged as a compelling front-runner that balances these requirements with remarkable efficacy[1][2]. Its primary advantages—a high light yield, excellent energy resolution superior to traditional scintillators like Sodium Iodide (NaI(Tl)), and a fast decay time—stem directly from its intrinsic scintillation mechanism centered on the Cerium (Ce³⁺) ion[2][3]. A particularly attractive feature of CeBr₃ is its very low intrinsic background radiation, a significant advantage over its high-performance counterpart, LaBr₃:Ce, which suffers from the radioactive isotope ¹³⁸La[4][5][6].

This guide provides a detailed exploration of the core physics governing CeBr₃ scintillation. We will dissect the process from the initial interaction of ionizing radiation to the final emission of a light photon, with a specific focus on the pivotal 5d→4f electronic transition in the Ce³⁺ activator. This document is intended for researchers and scientists seeking a fundamental understanding of why CeBr₃ performs as it does and how its properties can be reliably characterized.

The Heart of the Matter: The Ce³⁺ Luminescence Center

In CeBr₃, the cerium ion is not a dopant but an intrinsic constituent of the crystal lattice[2]. The scintillation process is entirely dependent on the electronic structure of the Ce³⁺ ion. The key lies in the relationship between its outermost electron orbitals: the filled 4f shell and the empty 5d shell.

-

4f Ground State: The ground state of the Ce³⁺ ion features a single electron in the 4f orbital ([Xe]4f¹5d⁰)[7]. Transitions within the 4f shell are "forbidden" by quantum mechanical selection rules, leading to slow emission rates, which are unsuitable for a fast scintillator[8].

-

5d Excited State: The 5d orbital represents a higher energy, excited state. Unlike the shielded 4f orbital, the 5d orbital is exposed to the crystal's electric field. This interaction causes the 5d level to split into multiple sub-levels, and its exact energy is highly dependent on the host material[8][9]. The transition from the 4f ground state to the 5d excited state is an allowed transition.

The luminescence in CeBr₃ arises from the rapid, allowed transition of an electron from the lowest-lying 5d excited state back down to the 4f ground state[7][10][11]. The energy difference between these states dictates the wavelength of the emitted light.

Figure 1: Simplified energy level diagram for the Ce³⁺ ion in the CeBr₃ host lattice.

The Three-Stage Scintillation Mechanism

The conversion of high-energy gamma radiation into detectable light in CeBr₃ is a sequential, three-stage process. Understanding this pathway is crucial for appreciating the material's performance characteristics.

Figure 2: The three-stage scintillation workflow in Cerium Bromide.

Stage 1: Absorption and Ionization

When a gamma-ray photon enters the CeBr₃ crystal, it interacts with the lattice primarily through the photoelectric effect, Compton scattering, or pair production. This initial interaction deposits energy and creates a high-energy primary electron. This electron, in turn, travels through the crystal, generating a multitude of secondary electrons and, consequently, a dense track of electron-hole pairs. The number of these pairs is, in the first approximation, proportional to the energy deposited by the incident gamma-ray.

Stage 2: Energy Transfer

The energy now stored in the lattice as electron-hole pairs must be efficiently transferred to the Ce³⁺ luminescence centers. This is a critical step where inefficiencies can reduce the light output. The transport mechanism involves the migration of these electrons and holes through the crystal lattice until they are captured by a Ce³⁺ ion. This capture excites the ion, promoting its 4f electron to an empty 5d orbital, creating the (Ce³⁺)* excited state[7]. Any competing processes, such as trapping of charges at crystal defects or non-radiative recombination, will reduce the overall scintillation efficiency[7].

Stage 3: Luminescence via 5d→4f Transition

This is the final, light-emitting stage. The excited (Ce³⁺)* state is unstable and rapidly de-excites. The electron in the 5d orbital returns to the 4f ground state, releasing the energy difference as a photon of light[10][11]. Because the 5d→4f transition is quantum-mechanically "allowed," this process is very fast, with a characteristic decay time of approximately 17-25 nanoseconds[4][12]. The emission spectrum of CeBr₃ consists of a characteristic double band peaking around 380 nm, corresponding to transitions to the two spin-orbit split levels of the 4f ground state (²F₅/₂ and ²F₇/₂)[10][11]. This fast, efficient emission with negligible afterglow is a defining feature of CeBr₃'s excellence as a scintillator[4].

Key Performance Characteristics

The quality of a scintillator is defined by several key metrics. CeBr₃ exhibits an exceptional combination of these properties, making it suitable for demanding applications.

| Property | Typical Value for CeBr₃ | NaI(Tl) (for comparison) | LaBr₃:Ce (for comparison) |

| Light Yield (photons/MeV) | ~60,000 - 68,000[2][12][13] | ~38,000 | ~75,000 |

| Energy Resolution (@ 662 keV) | ~3.8% - 4.1%[10][13] | ~7%[5] | <3%[5] |

| Primary Decay Time (ns) | 18 - 25[4][14] | 230 | 16 |

| Emission Maximum (nm) | ~380[4][13] | 415 | 380 |

| Density (g/cm³) | 5.1 - 5.2[4][13] | 3.67 | 5.08 |

| Intrinsic Background | Very Low (<0.005 c/s/cc)[4][14] | Very Low | Moderate (due to ¹³⁸La)[5] |

| Hygroscopic | Yes[13] | Yes | Yes |

Factors Influencing Scintillator Performance

While CeBr₃'s intrinsic properties are excellent, several factors can influence its measured performance. A key aspect for researchers to understand is the concept of non-proportionality.

Non-Proportionality of Light Yield

Ideally, the amount of light produced should be perfectly linear with the energy deposited by the incident radiation. However, most scintillators, including CeBr₃, exhibit some degree of non-proportionality, where the light yield per unit energy varies with the total deposited energy[3][15]. This phenomenon is more pronounced at lower energies. The non-proportionality arises from complex interactions along the ionization track; in regions of high ionization density, the probability of quenching processes (non-radiative recombinations) increases, reducing the light output[10][16]. This non-linearity is a major factor that intrinsically limits the best possible energy resolution of the scintillator, as it introduces a statistical variation beyond simple photon counting statistics[17][18].

Crystal Quality and Doping

The presence of impurities or defects within the crystal lattice can act as traps for electrons or holes, preventing them from reaching Ce³⁺ centers and thus reducing light output. Furthermore, self-absorption of scintillation light can occur, especially in larger crystals, where emitted photons are re-absorbed by other Ce³⁺ ions[10]. To mitigate some of these issues and improve performance, researchers have explored co-doping CeBr₃ with aliovalent ions like Ca²⁺ or Ba²⁺. Such strategies have been shown to improve the light yield and energy resolution, potentially by altering the energy transfer pathways or reducing quenching effects[19][20].

Experimental Methodologies: Characterizing CeBr₃ Performance

A self-validating protocol for assessing a CeBr₃ detector relies on standardized radioactive sources and well-defined analysis procedures. The most common characterization is the measurement of energy resolution at a specific gamma-ray energy.

Figure 3: Workflow for measuring the energy resolution of a CeBr₃ scintillator.

Protocol: Measurement of Energy Resolution at 662 keV

Objective: To determine the energy resolution (Full Width at Half Maximum, FWHM) of a CeBr₃ scintillator coupled to a photomultiplier tube (PMT) using a ¹³⁷Cs source.

Materials:

-

Encapsulated CeBr₃ crystal coupled to a PMT base (e.g., Hamamatsu R6231)[10].

-

High Voltage (HV) Power Supply.

-

¹³⁷Cs calibration source (~10 µCi).

-

Preamplifier and Shaping Amplifier.

-

Multi-Channel Analyzer (MCA).

-

Oscilloscope for signal monitoring.

Methodology:

-

System Assembly: Connect the CeBr₃-PMT assembly to the HV supply and the signal output to the preamplifier. The preamplifier output is then fed to the shaping amplifier, and finally to the MCA.

-

Voltage Optimization: Place the ¹³⁷Cs source approximately 10 cm from the face of the detector. Slowly increase the high voltage to the PMT to the manufacturer's recommended operating range. Observe the output pulse on the oscilloscope. The goal is to achieve a good signal-to-noise ratio without saturating the PMT or electronics.

-

Data Acquisition: Using the MCA software, begin acquiring a pulse height spectrum. Collect data for a sufficient duration to obtain a well-defined photopeak at 662 keV with high statistical significance (typically >10,000 counts in the peak channel).

-

Spectrum Analysis:

-

Identify the full-energy photopeak corresponding to the 662 keV gamma-rays from ¹³⁷Cs.

-

Fit the photopeak with a Gaussian function to determine its centroid (peak position) and its Full Width at Half Maximum (FWHM).

-

The energy resolution (R) is calculated as a percentage: R (%) = (FWHM / Centroid) * 100

-

-

Causality and Validation:

-

Why ¹³⁷Cs? It provides a clean, monoenergetic gamma-ray line at 662 keV, which has become the industry standard for comparing the energy resolution of different scintillators[4][13].

-

Why a Gaussian Fit? The statistical processes of photon creation, collection, and electron multiplication in the PMT result in a peak that is approximately Gaussian in shape. A good fit validates the quality of the data.

-

Self-Validation: The calculated resolution should be within the expected range for CeBr₃ (around 4%)[10]. A significantly worse resolution may indicate issues with the crystal, the PMT, the optical coupling, or the electronics settings. Repeating the measurement should yield a consistent result.

-

Conclusion

The CeBr₃ scintillator represents a significant advancement in radiation detection technology, offering a powerful combination of high light output, excellent energy resolution, and rapid, clean temporal response. Its performance is fundamentally rooted in the efficient, quantum-mechanically allowed 5d→4f electronic transition within its intrinsic Ce³⁺ luminescence centers. While phenomena such as non-proportionality present inherent limits to its ultimate energy resolution, CeBr₃'s low intrinsic radioactivity makes it a superior choice for applications requiring high sensitivity and clear spectral data. A thorough understanding of this underlying mechanism, coupled with rigorous experimental characterization, enables researchers to fully leverage the capabilities of this remarkable material in fields ranging from nuclear physics and security to geophysical exploration[13][21].

References

-

Berkeley Nucleonics. (2023, April 5). The Role of Cerium Bromide Scintillator CeBr3 in Real-Time Measurement While Drilling. Retrieved from [Link]

-

Berkeley Nucleonics. Cerium Bromide (CeBr3) Scintillators. Retrieved from [Link]

-

Advatech UK. CEBR3 - Cerium Bromide Scintillator Crystal. Retrieved from [Link]

-

Epic Crystal. CeBr3 Crystal, Scintillators of CeBr3. Retrieved from [Link]

-

Quarati, F. G. A., et al. (2013). Scintillation and detection characteristics of high-sensitivity CeBr3 gamma-ray spectrometers. Nuclear Instruments and Methods in Physics Research Section A: Accelerators, Spectrometers, Detectors and Associated Equipment, 729, 596-604. Retrieved from [Link]

-

Budjas, D., et al. (2015). Possibilities of the use of CeBr3 scintillation detectors for the measurement of the content of radionuclides in samples for environmental monitoring. ADDI. Retrieved from [Link]

-

Chapman, J. (2014). Updated Characterization of Cerium(III) Bromide Scintillation Detector. INMM Resources. Retrieved from [Link]

-

Kim, J. H., et al. (2024). Energy and Time Resolution of CeBr3 Scintillators Using Digital Detection Methods. Transactions of the Korean Nuclear Society Spring Meeting. Retrieved from [Link]

-

Yonphan, S., et al. (2023). Non-proportionality of Light Yield of CeBr3 Scintillator. Integrated Ferroelectrics, 238(1). Retrieved from [Link]

-

Guss, P., et al. (2015). CeBr 3 as a room-temperature, high-resolution gamma-ray detector. Journal of Radioanalytical and Nuclear Chemistry, 305, 917-924. Retrieved from [Link]

-

Singh, A., et al. (2017). Intrinsic Resolution of Compton Electrons in CeBr3 Scintillator using Compact CCT. arXiv. Retrieved from [Link]

-

Taylor & Francis Online. (2023, September 29). Non-proportionality of Light Yield of CeBr3 Scintillator. Retrieved from [Link]

-

ResearchGate. (2023, September 29). Non-proportionality of Light Yield of CeBr 3 Scintillator | Request PDF. Retrieved from [Link]

-

Guss, P. (2012). CeBr3 as a High-Resolution Gamma-Ray Detector. UNT Digital Library. Retrieved from [Link]

-

Wu, S., et al. (2020). Characteristics and time resolutions of two CeBr3 gamma-ray spectrometers. Journal of Radioanalytical and Nuclear Chemistry, 325, 329-337. Retrieved from [Link]

-

Patra, G. D., et al. (2023). Enhancing scintillation characteristics of CeBr3 single crystal through Ca and Ba Doping. Proceedings of the DAE Symposium on Nuclear Physics, 67. Retrieved from [Link]

-

Shah, K. S., et al. (2004). CeBr3 scintillators for gamma-ray spectroscopy. IEEE Transactions on Nuclear Science, 51(5), 2393-2396. Retrieved from [Link]

-

van Aarle, C., et al. (2023). Light yield and thermal quenching of Ce3+ and Pr3+ co-doped LaBr3:Sm2+ near-infrared scintillators. TU Delft. Retrieved from [Link]

-

Dorenbos, P., et al. (2013). Improvement of γ-ray energy resolution of LaBr3:Ce3+ scintillation detectors by Sr2+ and Ca2+ co-doping. Applied Physics Letters, 102(17), 171901. Retrieved from [Link]

-

Wang, Z., et al. (2019). Ionization-density-dependent Scintillation Pulse Shape and Mechanism of Luminescence Quenching in LaBr3:Ce. arXiv. Retrieved from [Link]

-

Evans, R. C., et al. (2023). The role of lanthanide luminescence in advancing technology. RSC Publishing. Retrieved from [Link]

-

Lee, B., et al. (2025). Comparison of LaBr3:Ce and CeBr3 scintillators for 55Fe detection. Applied Radiation and Isotopes, 205, 111166. Retrieved from [Link]

-

Quarati, F. G. A., et al. (2013). Scintillation and detection characteristics of high-sensitivity CeBr3 gamma-ray spectrometers. Nuclear Instruments and Methods in Physics Research A, 729, 596-604. Retrieved from [Link]

-

Alekhin, M. S., et al. (2015). Investigation of CeBr3-xIx Scintillators. IEEE Transactions on Nuclear Science, 62(6), 3295-3300. Retrieved from [Link]

-

Liu, R-S., et al. (2017). Lanthanide-Activated Phosphors Based on 4f-5d Optical Transitions: Theoretical and Experimental Aspects. Chemical Reviews, 117(13), 8504-8565. Retrieved from [Link]

-

Chen, D., et al. (2023). Scintillation Properties of Lanthanide Doped Pb4Lu3F17 Nanoparticles. PMC. Retrieved from [Link]

-

Canning, A., et al. (2010). First principles calculations of Ce doped scintillators. arXiv. Retrieved from [Link]

-

Liu, R-S. (2025, November 9). Lanthanide-Activated Phosphors Based on 4f-5d Optical Transitions: Theoretical and Experimental Aspects | Request PDF. Retrieved from [Link]

-

de Mello, J. C., et al. (2002). Luminescence study of the 4f 5d configuration of Nd in LiYF4, LiLuF4 and BaY2F8 crystals. Journal of Luminescence, 99(3), 227-235. Retrieved from [Link]

-

ResearchGate. Scintillation and detection characteristics of high-sensitivity CeBr 3 gamma-ray spectrometers | Request PDF. Retrieved from [Link]

-

Picado, E., et al. (2017). Efficiency measurement and Monte Carlo simulations of a CeBr3 scintillator. Applied Radiation and Isotopes, 121, 130-134. Retrieved from [Link]

-

Owens, A., et al. (2013). CeBr3 Scintillator Development for Possible Use in Space Missions. IEEE Transactions on Nuclear Science, 60(2), 853-859. Retrieved from [Link]

-

Zorenko, Y., et al. (2023). On the Quenching Mechanism of Ce, Tb Luminescence and Scintillation in Compositionally Disordered (Gd, Y)3(Al, Ga)5O12:Yb Garnet Compounds. PUBDB. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Updated Characterization of this compound Scintillation Detector | INMM Resources [resources.inmm.org]

- 4. Cerium Bromide (CeBr3) Scintillators | Berkeley Nucleonics [berkeleynucleonics.com]

- 5. CeBr3 as a High-Resolution Gamma-Ray Detector - UNT Digital Library [digital.library.unt.edu]

- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 7. arxiv.org [arxiv.org]

- 8. The role of lanthanide luminescence in advancing technology - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00991B [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gammadata.se [gammadata.se]

- 11. repository.tudelft.nl [repository.tudelft.nl]

- 12. kns.org [kns.org]

- 13. CEBR3 - Cerium Bromide Scintillator Crystal | Advatech UK [advatech-uk.co.uk]

- 14. CeBr3 Crystal, Scintillators of CeBr3 - Epic Crystal [epic-crystal.com]

- 15. tandfonline.com [tandfonline.com]

- 16. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 17. arxiv.org [arxiv.org]

- 18. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]

- 19. sympnp.org [sympnp.org]

- 20. pubs.aip.org [pubs.aip.org]

- 21. April 5, 2023 - The Role of Cerium Bromide Scintillator CeBr3 in Real-Time Measurement While Drilling | Berkeley Nucleonics Corporation [berkeleynucleonics.com]

Intrinsic background radiation of CeBr3 vs LaBr3

A Technical Guide for High-Sensitivity Spectroscopic Applications

Executive Summary

In the domain of high-performance scintillation, the choice between Cerium Bromide (CeBr3) and Lanthanum Bromide (LaBr3:Ce) is often reduced to a single metric: energy resolution.[1][2][3][4] While LaBr3:Ce historically holds the title for the best resolution (~2.9% at 662 keV), this advantage comes with a significant penalty: a complex, high-activity intrinsic background spectrum.

For researchers in molecular imaging , low-level counting , and homeland security , the intrinsic background of LaBr3 is not merely noise—it is a masking agent that degrades the Lower Limit of Detection (LLD). CeBr3, conversely, offers a "quiet" lattice, trading a marginal loss in resolution (~4% at 662 keV) for a background reduction of nearly three orders of magnitude.

This guide analyzes the physical origins of these backgrounds, provides spectral fingerprints for identification, and details a self-validating protocol for background subtraction.

Part 1: The Physics of Self-Activity

To select the correct crystal, one must understand the causality of the background. It is not random noise; it is a predictable nuclear decay process inherent to the crystal lattice or its chemical contaminants.

1. LaBr3:Ce – The Isotopic Inevitability

The background in Lanthanum Bromide is intrinsic and unavoidable . It stems from Lanthanum-138 (La-138) , a naturally occurring primordial radioisotope with an abundance of 0.09%.[3][5][6] You cannot chemically purify La-138 out of Lanthanum; isotopic enrichment is theoretically possible but economically unfeasible for detector production.

-

Activity Level: ~1.3 to 1.5 Bq/cm³.

-

Mechanism: La-138 decays via two competing branches, creating a complex "fingerprint" that spans the 0–1500 keV range.

2. CeBr3 – The Contamination Variable

Cerium Bromide is theoretically radiopure. Cerium has no naturally occurring radioisotopes with significant activity (Ce-142 is a beta emitter but with a half-life >

However, early generations of CeBr3 suffered from Actinium-227 (Ac-227) contamination. Ac-227 is a chemical homologue to Lanthanum and Cerium, making it difficult to separate during the ore refining process.

-

Standard CeBr3: May contain trace Ac-227 (~0.02 counts/s/cm³).[1][2]

-

Low-Background CeBr3: Modern refining has reduced this to <0.001 counts/s/cm³, effectively eliminating the issue for most applications.

Part 2: Spectral Analysis & Quantification

The following table summarizes the quantitative differences between the two materials. Note the stark contrast in specific activity.

| Metric | LaBr3:Ce (Standard) | CeBr3 (Low-Background) | Impact on Data |

| Primary Isotope | None (Ideally) / | LaBr3 has constant background. | |

| Specific Activity | ~1.5 Bq/cm³ | < 0.002 Bq/cm³ | CeBr3 is ~750x quieter.[4] |

| Energy Resolution | ~2.9% @ 662 keV | ~4.0% @ 662 keV | LaBr3 resolves tighter peaks. |

| Decay Time | 16 ns | 17 ns | Comparable timing characteristics. |

| Density | 5.08 g/cm³ | 5.1 g/cm³ | Comparable stopping power. |

The La-138 Spectral Fingerprint

Researchers using LaBr3 must be able to identify the La-138 decay signature to distinguish it from the sample signal.

-

The 1436 keV Peak: Resulting from Electron Capture (EC) to Barium-138.[6][7] This often sums with the coincident Ba X-ray (~32 keV), shifting the observed peak slightly higher or broadening it.

-

The 789 keV Peak: Resulting from Beta- decay to Cerium-138.[6][7]

-

The Beta Continuum: A continuous slope from 0 to 255 keV (the beta endpoint), which severely hampers the detection of low-energy isotopes like I-125 or Am-241.

Visualization: The La-138 Decay Chain

The following diagram illustrates the dual-decay mode of La-138 that generates the problematic background spectrum.[3][6][8]

Figure 1: Decay scheme of La-138.[3][5][8] Note the simultaneous emission of Gamma, X-ray, and Beta particles, creating a multi-peak background spectrum.[8]

Part 3: Experimental Protocol for Background Validation

In drug development and environmental assays, you cannot rely on manufacturer specs alone. You must validate the background of your specific detector assembly (crystal + PMT + housing).

Objective: Establish a "Background Truth" spectrum to subtract from experimental data.

The "Lead Castle" Validation Workflow

-

Shielding Setup:

-

Place the detector in a 50mm (minimum) lead shield to block environmental K-40 (1461 keV) and cosmic rays.

-

Why: La-138's 1436 keV peak is dangerously close to K-40's 1461 keV. Without shielding, these peaks merge, making it impossible to quantify the intrinsic contribution.

-

-

Gain Stabilization:

-

Allow the PMT/SiPM to warm up for 60 minutes.

-

Lock the High Voltage (HV) to ensure the 1436 keV peak (if LaBr3) or the K-40 peak (if CeBr3) remains in a fixed channel.

-

-

Acquisition (Long Count):

-

Acquire a "Dark Spectrum" for at least 12 hours (overnight).

-

Reasoning: To detect trace Ac-227 alphas in CeBr3 (which appear at ~2-3 MeV gamma-equivalent energy), you need high statistics.

-

-

Analysis Logic:

-

For LaBr3: Integrate the area under the 1436 keV and 789 keV peaks. If the count rate deviates >10% from expected (1.5 Bq/cc), check for contamination or gain drift.

-

For CeBr3: Look for "Alpha bumps" in the 1.5 MeV – 3.0 MeV region. A clean CeBr3 spectrum should be virtually flat here, showing only cosmic muon residue.

-

Visualization: Validation Workflow

Figure 2: Step-by-step workflow for validating intrinsic background and establishing a subtraction baseline.[6]

Part 4: Impact on Applications[9][10]

1. Molecular Imaging (SPECT/PET)

In pre-clinical drug discovery, researchers often track low-activity biodistribution.

-

The LaBr3 Risk: If the tracer isotope emits in the 30-250 keV range (e.g., I-125, Tc-99m), the La-138 beta continuum will elevate the noise floor. This forces the injection of higher tracer doses to achieve a viable Signal-to-Noise Ratio (SNR), potentially altering the biological pathway of the drug.

-

The CeBr3 Advantage: The absence of the beta continuum allows for the detection of significantly lower activities, enabling "true tracer" conditions.

2. Homeland Security (SNM Detection)

Detecting Special Nuclear Material (SNM) like Highly Enriched Uranium (HEU).

-

The LaBr3 Risk: HEU emits a 186 keV gamma ray. This sits directly on top of the La-138 beta background. Furthermore, the 2614 keV line (Th-232 daughter) used for identification can be confused with Ac-227 alpha pile-up in older crystals.

-

The CeBr3 Advantage: Low background ensures that a count in the Region of Interest (ROI) is statistically likely to be a real event, reducing False Alarm Rates (FAR).

References

-

Quarati, F., et al. (2013). Scintillation and detection characteristics of high-sensitivity CeBr3 gamma-ray spectrometers. Nuclear Instruments and Methods in Physics Research Section A.

-

Milbrath, B. D., et al. (2005).[8] Contamination in LaCl3:Ce Scintillators. Pacific Northwest National Laboratory (PNNL).[1][8]

-

Giaz, A., et al. (2016). Measurement of β-decay continuum spectrum of 138La. Nuclear Instruments and Methods in Physics Research Section A.

-

Berkeley Nucleonics Corp. (2022). The Performance of CeBr3 Detectors: Intrinsic Background and Ac-227.

-

Nicolini, R., et al. (2012). Study of linearity and internal background for LaBr3(Ce) gamma-ray scintillation detector. Nuclear Instruments and Methods in Physics Research Section A.

Sources

- 1. April 30th, 2020 - The Performance of CeBr3 Detectors | Berkeley Nucleonics Corporation [berkeleynucleonics.com]

- 2. July 26th, 2022 - The Performance of CeBr3 Detectors | Berkeley Nucleonics Corporation [berkeleynucleonics.com]

- 3. researchgate.net [researchgate.net]

- 4. johncaunt.com [johncaunt.com]

- 5. agenda.infn.it [agenda.infn.it]

- 6. air.unimi.it [air.unimi.it]

- 7. luxiumsolutions.com [luxiumsolutions.com]

- 8. pnnl.gov [pnnl.gov]

Cerium bromide hygroscopic properties and moisture sensitivity

Hygroscopic Management of Cerium Bromide ( )

Mechanisms, Impact on Molecular Imaging, and Handling Protocols[1]

Executive Summary

Cerium Bromide (

This guide provides a technical analysis of the

The Physiochemical Basis of Moisture Sensitivity

The hygroscopicity of

1.1 The Hydration Mechanism

Unlike simple surface adsorption, the interaction between

Where

-

Phase 1: Surface Adsorption: Water molecules physisorb onto the crystal surface.

-

Phase 2: Lattice Expansion: Water penetrates the lattice, causing expansion and micro-fracturing. This manifests physically as "clouding" or opacification.

-

Phase 3: Deliquescence: In high humidity (>30% RH), the crystal can absorb sufficient water to dissolve in its own water of hydration, destroying the detector element.

1.2 Visualization: The Degradation Pathway

The following diagram illustrates the cascade of failure modes initiated by moisture exposure.

Figure 1: The temporal progression of CeBr3 degradation from initial exposure to catastrophic signal loss.

Comparative Analysis: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> vs. vs. NaI(Tl)[4][5][6]

In drug development applications such as SPECT (Single Photon Emission Computed Tomography), the choice of scintillator dictates image resolution. While

Table 1: Hygroscopicity and Performance Benchmarks

| Parameter | Cerium Bromide ( | Lanthanum Bromide ( | Sodium Iodide (NaI:Tl) |

| Hygroscopicity | High (Requires Hermetic Seal) | Extreme (Rapid Deliquescence) | High (Surface Hydration) |

| Moisture Stability | Stable for minutes in dry air | Degrades in seconds | Stable for hours/days |

| Intrinsic Background | < 0.001 c/s/cc (Negligible) | ~1.5 c/s/cc ( | Low |

| Light Yield | ~68,000 photons/MeV | ~73,000 photons/MeV | ~38,000 photons/MeV |

| Decay Time | 17 - 20 ns | 16 ns | 230 ns |

| Energy Resolution | ~4% @ 662 keV | ~2.9% @ 662 keV | ~7% @ 662 keV |

Data Source: IEEE Transactions on Nuclear Science & Saint-Gobain Crystals Technical Notes [1, 2].

Impact on Molecular Imaging Performance

For scientists developing radiotracers, the integrity of the

-

Degradation of Energy Resolution:

-

Hydration layers create a "dead layer" on the crystal surface.[3]

-

Gamma rays interacting in this layer produce scintillation light that is scattered or absorbed by the opaque hydrate before reaching the Photomultiplier Tube (PMT).

-

Consequence: The photopeak broadens (FWHM increases). In a SPECT scan, this prevents the discrimination of scatter photons from true signal, reducing image contrast.

-

-

Timing Jitter (PET Applications):

- is valued for its fast 17ns decay time, essential for Time-of-Flight (TOF) PET.

-

Surface hydration introduces optical path variations.

-

Consequence: Deterioration of Coincidence Resolving Time (CRT), leading to "fuzzier" localization of the radiopharmaceutical in the biological target.

Operational Protocols: Handling and Encapsulation[1][9]

To maintain scientific integrity, all handling of bare

4.1 The "Zero-Moisture" Glovebox Protocol

Objective: Process bare crystals without initiating hydration.

-

Environment: Nitrogen or Argon-purged glovebox.

-

Validation Metric: Dew point monitor must read

( -

Solvents: Use only anhydrous grade solvents (Ethanol or Isopropanol, 99.9% water-free). Standard lab-grade ethanol contains water and will damage the crystal.

Step-by-Step Workflow:

-

Equilibration: Allow the sealed crystal package to reach glovebox temperature to prevent thermal shock and condensation.

-

Unpacking: Open inner packaging only once the oxygen/moisture sensors confirm safe limits.

-

Processing: If polishing is required, use anhydrous mineral oil as a lubricant. Do not touch with bare hands or standard latex gloves (use butyl or neoprene glovebox gloves).

-

Cleaning: Rinse oil residues with anhydrous isopropanol.

-

Sealing: Encapsulate immediately.

4.2 Encapsulation Architecture

For long-term deployment in detectors,

-

Housing Material: Aluminum (0.5mm thickness typical) to minimize gamma attenuation.

-

Optical Window: Quartz or UV-glass (must transmit 370-380nm scintillation light).

-

Reflector: PTFE (Teflon) tape or powder, packed in a dry environment.

-

Seal: RTV Silicone or epoxy rated for high-vacuum applications.

4.3 Workflow Visualization: Safe Handling Pipeline

The following diagram outlines the decision logic for handling

Figure 2: Validated workflow for handling bare Cerium Bromide crystals to prevent hydration-induced failure.

References

-

Quarati, F. G. A., et al. (2013).[5][6] "Scintillation and detection characteristics of high-sensitivity CeBr3 gamma-ray spectrometers." Nuclear Instruments and Methods in Physics Research Section A.

-

Guss, P., et al. (2010).[5] "Comparison of CeBr3 with LaBr3:Ce, LaCl3:Ce, and NaI:Tl detectors." IEEE Transactions on Nuclear Science.

-

Saint-Gobain Crystals. (n.d.). "Cerium Bromide Scintillation Detectors Technical Data Sheet."

-

Drozdowski, W., et al. (2008). "Scintillation properties of CeBr3 crystals." IEEE Nuclear Science Symposium Conference Record.

Sources

CeBr3 effective atomic number and density for gamma detection

Technical Whitepaper: CeBr Scintillation Parameters for High-Fidelity Gamma Spectroscopy

Part 1: Executive Summary

In the landscape of inorganic scintillators, Cerium Bromide (

For drug development and low-activity radiotracer studies, this background is a critical limiting factor.

Part 2: Fundamental Physics of Detection

To understand the detection efficiency of

Where:

- is the density (increases interaction probability per unit length).

-

is the effective atomic number.[2][3][4][5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - is typically between 3 and 4 (often approximated as 2.94).

Effective Atomic Number ( ) Calculation

Unlike simple elements, the

Using the Mayneord formalism (standard for photoelectric dominance regions):

For

-

Cerium (Ce):

, Atomic Weight -

Bromine (Br):

, Atomic Weight

Calculation Logic:

-

Molar Mass:

-

Electron Fraction (

):-

Ce contributes 58 electrons.

- contributes 105 electrons.

-

Total

.

-

-

Result: The calculated

is 45.9 .[5]

Density and Stopping Power

The density of

Part 3: Comparative Material Characterization[7][9]

The following table synthesizes the core properties of

| Parameter | CeBr | LaBr | NaI(Tl) | Impact on Detection |

| Density ( | 5.18 g/cm³ | 5.08 g/cm³ | 3.67 g/cm³ | Higher |

| 45.9 | 45.3 | 29.1 | Higher | |

| Energy Resolution | ~4% (@662keV) | ~3% (@662keV) | ~7% (@662keV) | Ability to distinguish closely spaced isotopes.[6] |

| Decay Time | 19 ns | 16 ns | 230 ns | Faster decay = Higher count rate capability (dynamic studies). |

| Intrinsic Background | < 0.005 c/s/cc | > 1.5 c/s/cc | Low | CRITICAL: |

| Hygroscopicity | Yes | Yes | Yes | Requires hermetic sealing (aluminum/beryllium housing). |

Visualization: Interaction Mechanics

The following diagram illustrates how Density and

Figure 1: Mechanistic pathway of gamma interaction in CeBr

Part 4: Applications in Drug Development

In pharmaceutical research, particularly Biodistribution Studies and Preclinical Imaging (SPECT/PET), the signal-to-noise ratio (SNR) is paramount.

The "Low-Dose" Advantage

Because

-

Reduce Tracer Activity: Administer lower doses of radiotracers to animal models, preserving physiological relevance and reducing toxicity.

-

Detect Low-Uptake Targets: Identify trace accumulation in off-target organs (toxicology) that would otherwise be buried in the background noise of a

detector.

High-Throughput Screening

The fast decay time (19 ns) allows

Part 5: Experimental Protocol for Validation

To validate the

Required Equipment

- Scintillator (encapsulated, e.g., 1" x 1").

-

Photomultiplier Tube (PMT) (e.g., Hamamatsu R6231).[7]

-

High Voltage Supply & Shaping Amplifier (0.5

s shaping time). -

Multi-Channel Analyzer (MCA).

-

Calibration Sources:

(662 keV),

Step-by-Step Methodology

-

Coupling: Optical coupling of crystal to PMT using silicone grease (

) to match the refractive index of glass and minimize reflection. -

Gain Stabilization: Apply HV (typ. +600V to +800V). Allow 30-minute warm-up for thermal equilibrium.

-

Background Acquisition (The Control):

-

Remove all sources.

-

Acquire spectrum for 3600 seconds.

-

Validation Criteria: Total count rate should be

cps/cc. If peaks appear at 1460 keV (

-

-

Energy Calibration:

-

Place

source 10 cm from face. -

Adjust gain until 662 keV peak centers at channel X (e.g., Ch 1000).

-

-

Resolution Measurement:

Visualization: Experimental Workflow

Figure 2: Signal processing chain for CeBr

References

-

Gammadata. Scintillation and detection characteristics of high-sensitivity CeBr3 gamma-ray spectrometers. Retrieved from

-

Quarati, F. G. A., et al. (2013).[7] Scintillation and detection characteristics of high-sensitivity CeBr3 gamma-ray spectrometers. Nuclear Instruments and Methods in Physics Research A. Retrieved from

-

Berkeley Nucleonics Corporation. (2020). The Performance of CeBr3 Detectors: Resolution and Background. Retrieved from

-

Epic Crystal. CeBr3 Crystal Properties and Specifications. Retrieved from

-

Saint-Gobain / Luxium. Material Properties: Lanthanum Bromide vs Cerium Bromide.[8][10][11] (Comparison data extrapolated from standard industry datasheets).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effective atomic number (compounds and mixtures) - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. fusion.ncbj.gov.pl [fusion.ncbj.gov.pl]

- 5. gammadata.se [gammadata.se]

- 6. April 30th, 2020 - The Performance of CeBr3 Detectors | Berkeley Nucleonics Corporation [berkeleynucleonics.com]

- 7. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]

- 8. pubs.aip.org [pubs.aip.org]

- 9. CeBr3 Crystal, Scintillators of CeBr3 - Epic Crystal [epic-crystal.com]

- 10. "Comparison of CeBr3 with LaBr3:Ce, LaCl3:Ce, and NaI:Tl detectors" by P. Guss, Michael Reed et al. [oasis.library.unlv.edu]

- 11. researchgate.net [researchgate.net]

Optical transmission spectrum of undoped CeBr3 crystals

Technical Analysis: Optical Transmission Spectrum of Undoped CeBr Crystals

Executive Summary

Cerium Bromide (CeBr

This guide provides a rigorous analysis of the optical transmission spectrum of undoped CeBr

Material Synthesis & Lattice Architecture

To interpret the optical spectrum, one must first understand the material's origin. High-purity CeBr

-

Lattice Configuration: The Ce

ion is coordinated by nine Br -

The "Undoped" Paradox: While termed "undoped," the crystal is effectively 100% doped relative to a LaBr

:Ce matrix. The Ce

Experimental Methodology: Optical Characterization

Measuring the transmission spectrum of CeBr

Protocol for Hygroscopic Transmission Measurement

The following protocol ensures data integrity by isolating the crystal from environmental humidity.

Equipment Required:

-

UV-Vis-NIR Spectrophotometer (Range: 190 nm – 1100 nm).

-

Nitrogen-purged Glovebox (

ppm H -

Quartz Cuvette (10 mm path length) filled with index-matching fluid (e.g., mineral oil or anhydrous hexane) OR a hermetically sealed aluminum housing with quartz windows.

Step-by-Step Workflow:

-

Surface Preparation: Cleave or polish the CeBr

sample to optical grade inside the glovebox. Surface roughness causes scattering that mimics absorption. -

Environment Control: If measuring "bare," the spectrophotometer sample chamber must be purged with dry N

. Alternatively, immerse the crystal in index-matching fluid within a quartz cuvette. -

Baseline Correction: Run a baseline scan with the cuvette and fluid without the crystal to subtract Fresnel reflections and fluid absorption.

-

Acquisition: Insert the crystal. Scan from 800 nm down to 200 nm. Scanning from low to high energy minimizes UV-induced afterglow artifacts during the read.

Visualization of Optical Setup

The following diagram illustrates the measurement logic required to eliminate hydration artifacts.

Figure 1: Dual-beam spectrophotometry setup adapted for hygroscopic CeBr

Analysis of the Transmission Spectrum

The optical transmission spectrum of undoped CeBr

The Transmission Curve

-

Visible Region (400 nm – 800 nm): The crystal exhibits high transparency, typically exceeding 80% theoretical transmittance (accounting for Fresnel losses due to its high refractive index). The curve is flat, indicating no color centers or impurity absorption bands in high-quality crystals.

-

The Absorption Edge (~350 nm): As wavelength decreases, transmission drops precipitously. This is not the bandgap edge (

eV), but rather the absorption resulting from the -

The Cutoff: The crystal becomes effectively opaque below ~320–330 nm .

Key Optical Parameters

The following table summarizes the critical optical data points for detector design.

| Parameter | Value | Notes |

| Emission Maximum | 370 – 380 nm | Characteristic Ce |

| Absorption Edge | ~330 nm | Onset of strong |

| Transparency Window | 390 nm – 2500 nm | Highly transparent for visible/NIR readout. |

| Refractive Index ( | 2.09 @ 380 nm | Requires index-matching grease ( |

| Bandgap Energy ( | ~5.7 – 5.9 eV | Corresponds to ~210 nm (deep UV). |

| Stokes Shift | ~0.58 eV | Sufficient to minimize self-absorption. |

Mechanistic Insight: The Stokes Shift

The utility of CeBr

In undoped CeBr

Why this matters: If the emission and absorption bands overlapped perfectly, the crystal would re-absorb its own scintillation light (self-absorption), severely reducing light yield in large crystals. The Stokes shift creates a "transparency window" for the emitted light to escape.

Figure 2: Energy level diagram depicting the Stokes shift that enables optical transparency at the emission wavelength.

Applications & Implications

The optical transmission characteristics of CeBr

-

Low-Background Spectroscopy: Because the transmission window is clear of impurity bands, and the material lacks radioactive background (unlike LaBr

), CeBr -

Space Exploration: The high UV absorption edge makes the material robust against solar UV interference when shielded correctly, while its radiation hardness (resistance to transmission loss under proton irradiation) is superior to many oxides.

-

Medical Imaging: The 380 nm emission matches the peak sensitivity of bialkali photocathodes (PMTs), ensuring that the high photon yield (~60,000 ph/MeV) is effectively converted to an electrical signal.

References

-

Gammadata. (2011). Scintillation and detection characteristics of high-sensitivity CeBr3 gamma-ray spectrometers. Nuclear Instruments and Methods in Physics Research.

-

Berkeley Nucleonics Corporation. (n.d.). Cerium Bromide (CeBr3) Scintillators.

-

Quarati, F., et al. (2013).[3] Scintillation and detection characteristics of high-sensitivity CeBr3 gamma-ray spectrometers. Nuclear Instruments and Methods in Physics Research Section A.

-

Advatech UK. (n.d.). CeBr3 - Cerium Bromide Scintillator Crystal.[1][2][3][4][5][6][7][8]

-

Drozdowski, W., et al. (2008). CeBr3 Scintillator Development for Possible Use in Space Missions. IEEE Transactions on Nuclear Science.

Sources

- 1. researchgate.net [researchgate.net]

- 2. gammadata.se [gammadata.se]

- 3. scionix.nl [scionix.nl]

- 4. CEBR3 - Cerium Bromide Scintillator Crystal | Advatech UK [advatech-uk.co.uk]

- 5. fusion.ncbj.gov.pl [fusion.ncbj.gov.pl]

- 6. Cerium Bromide (CeBr3) Scintillators | Berkeley Nucleonics [berkeleynucleonics.com]

- 7. CeBr3 Crystal, Scintillators of CeBr3 - Epic Crystal [epic-crystal.com]

- 8. CeBr3 Scintillator Crystals, CeBr3 crystals [shalomeo.com]

Temperature Dependence of Cerium Bromide (CeBr₃) Light Yield: A Technical Guide

Executive Summary

Cerium Bromide (CeBr₃) has emerged as a premier inorganic scintillator for gamma-ray spectroscopy, prized for its high light yield, excellent energy resolution, and rapid decay time.[1][2] These characteristics make it an invaluable tool in diverse fields, including geophysical exploration, medical imaging (PET, CT), and homeland security.[2][3] However, the operational environment for these applications is rarely stable, and temperature fluctuations can significantly impact detector performance. The light output of most scintillators, including CeBr₃, is temperature-dependent.[4] This guide provides a comprehensive technical overview of the temperature dependence of CeBr₃'s light yield. It delves into the underlying physical mechanisms, presents a self-validating experimental protocol for characterization, and discusses the practical implications for researchers and engineers. By understanding and quantifying this thermal behavior, users can implement appropriate compensation strategies, ensuring data integrity and optimal detector performance across a range of thermal conditions.

Theoretical Framework: Scintillation and Thermal Quenching

The scintillation process in CeBr₃ is governed by the electronic structure of the Ce³⁺ ion within the host crystal lattice. When a gamma-ray deposits energy in the crystal, it creates a cascade of electron-hole pairs. These energy carriers migrate through the lattice and are captured by the Ce³⁺ activator sites. This excites an electron from the 4f ground state to the higher-energy 5d state. The subsequent de-excitation back to the 4f ground state results in the emission of a scintillation photon, with the characteristic emission of CeBr₃ peaking around 370 nm.[5]

The efficiency of this process, and thus the light yield, is critically dependent on temperature due to a competing, non-radiative process known as thermal quenching .[6]

Mechanisms of Thermal Quenching

In any scintillator, radiative de-excitation (light production) competes with non-radiative de-excitation (heat production).[6] As temperature increases, the lattice vibrations become more energetic, which increases the probability of non-radiative transitions. The two primary mechanisms for thermal quenching of the Ce³⁺ 5d-4f emission are:

-

Thermally Activated Crossover: The excited electron in the 5d state can return to the 4f ground state via a non-radiative pathway by crossing over an activation energy barrier. Increased thermal energy makes it easier for the system to overcome this barrier, reducing the number of radiative transitions.

-

Thermal Ionization (Autoionization): The electron in the 5d excited state can be thermally promoted into the conduction band of the host crystal.[7][8] From the conduction band, it can recombine non-radiatively at defect sites or "killer" sites within the crystal, effectively preventing light emission. This process is a significant contributor to the loss of light yield at elevated temperatures.[8]

The interplay between these mechanisms results in a characteristic temperature response curve where the light yield is relatively stable at low temperatures and then decreases, often exponentially, as the temperature rises.[9] The temperature dependence of CeBr₃ is noted to be significantly less pronounced compared to many other common scintillators like NaI(Tl) or CsI(Tl).[4]

Caption: Scintillation and Thermal Quenching Mechanism in CeBr₃.

Experimental Protocol for Characterizing Temperature Dependence

To ensure trustworthy and reproducible results, a self-validating experimental protocol is essential. This involves careful system design, calibration, and control of variables.

System Components

-

Scintillator: Encapsulated CeBr₃ crystal (hygroscopic nature requires encapsulation).[2]

-

Photodetector: A temperature-stable Photomultiplier Tube (PMT) or Silicon Photomultiplier (SiPM). Causality: The gain of the photodetector can also be temperature-dependent. For this experiment, it is crucial to either use a thermally stable device or independently characterize and correct for its temperature response.

-

Optical Coupling: Optical grease to ensure efficient light transmission between the scintillator and PMT.

-

Temperature Control: A programmable environmental or climate chamber capable of stable temperature control and slow ramping.[10]

-

Radioactive Source: A calibrated gamma-ray source with a well-defined photopeak, typically ¹³⁷Cs (662 keV) or ⁶⁰Co (1173 and 1332 keV).

-

Data Acquisition (DAQ): Preamplifier, Shaping Amplifier, and a Multi-Channel Analyzer (MCA) to record pulse height spectra.

Experimental Workflow

The following workflow provides a step-by-step methodology for acquiring reliable data on the temperature dependence of CeBr₃ light yield.

Caption: Experimental Workflow for Temperature-Dependent Light Yield Measurement.

Self-Validation and Data Integrity

-

Gain Stability Check: Throughout the experiment, the gain of the PMT and electronics must be stable. This can be monitored by using a stable light pulser or by observing a background radiation peak (e.g., ⁴⁰K at 1461 keV) if present and sufficiently strong. Any drift unrelated to the scintillator's response must be corrected.[11]

-

Temperature Equilibrium: Ensure the crystal has reached thermal equilibrium at each temperature setpoint before acquiring data. Insufficient stabilization time is a common source of error.[10]

-

Fixed Geometry: The source-detector geometry must remain constant to ensure a consistent count rate.

-

Data Analysis: The light yield at a given temperature is directly proportional to the channel number of the photopeak centroid. To compare results, the light yield is typically normalized to the value measured at a reference temperature (e.g., 20°C or 300 K). Energy resolution is calculated as the Full Width at Half Maximum (FWHM) of the photopeak divided by its centroid position.

Data Presentation and Discussion

Experimental data consistently show a decrease in CeBr₃ light yield as temperature increases.[9][12] This quenching effect also impacts the energy resolution, which is a measure of the detector's ability to distinguish between gamma rays of different energies.[3]

Quantitative Data Summary

The table below summarizes typical performance changes for CeBr₃ over a broad temperature range, compiled from published studies. The values are normalized to the performance at 300 K (approx. 27°C) for ease of comparison.

| Temperature (K) | Temperature (°C) | Relative Light Yield (%)[12] | Typical Energy Resolution @ 662 keV (%) |

| 100 | -173 | ~111% | Better than at 300K |

| 300 | 27 | 100% | ~3.8% - 4.0%[5] |

| 400 | 127 | ~95% | Worsens slightly |

| 500 | 227 | ~90% | Worsens |

| 600 | 327 | ~87% | Worsens further |

Note: Absolute values can vary based on crystal quality, size, and specific experimental setup. The trend, however, remains consistent.

Discussion of Trends

As shown in the data, the light yield of CeBr₃ exhibits a relatively graceful degradation with increasing temperature compared to other scintillators. A study measuring up to 600 K (327°C) showed only a 22% loss of yield relative to the yield at 100 K (-173°C).[12] Another study examining the range from 22°C to 128°C found an almost exponential decrease in luminescence efficiency due to thermal quenching.[9]

The energy resolution is intrinsically linked to the light yield. The statistical fluctuation in the number of photoelectrons produced is a primary contributor to the width of the photopeak.[13] As the light yield decreases with higher temperatures, the number of photoelectrons per event also decreases. This leads to poorer counting statistics and, consequently, a broadening of the photopeak (worse energy resolution).

Practical Implications and Conclusion

The temperature dependence of CeBr₃ light yield is a critical performance parameter that must be considered in any application where ambient temperature is not strictly controlled.

-

For Field Researchers (e.g., Geophysics): Instruments used for Measurement While Drilling (MWD) or aerial surveys will experience significant temperature swings.[3] A calibration curve correlating temperature with light yield is necessary to apply real-time corrections to the energy spectra, ensuring accurate identification of geological formations.

-

For Medical Imaging Professionals: While clinical environments are more controlled, PET and CT scanners generate internal heat. Long-term thermal drift can affect image quality and quantitative accuracy. Gain stabilization techniques, which can be either source-based or based on monitoring the decay time of the light pulse, are essential for maintaining calibration.[10][14]

-

For Instrument Designers: When designing detector systems, the expected operational temperature range must be a key consideration. If wide ranges are anticipated, incorporating a temperature sensor and implementing an automated gain stabilization circuit in the electronics is a robust solution to compensate for the scintillator's thermal response.[11]

References

-

The Role of Cerium Bromide Scintillator CeBr3 in Real-Time Measurement While Drilling - Berkeley Nucleonics. (2023, April 5). Berkeley Nucleonics. [Link]

-

Does temperature affect the response of a scintillation detector? - Berkeley Nucleonics. Berkeley Nucleonics. [Link]

-

Grodzicka, M., et al. (n.d.). Yield of CeBr 3 as a function of temperature, determined by two... ResearchGate. [Link]

-

Linardatos, D., et al. (2023, January 1). Light output dependence of CeBr3 hygroscopic scintillator upon temperature. ResearchGate. [Link]

-

CeBr3 Crystal, Scintillators of CeBr3 - Epic Crystal. Epic Crystal. [Link]

-

CEBR3 - Cerium Bromide Scintillator Crystal. Advatech UK. [Link]

-

Driessen, A. P. C., et al. (2023, September 22). Light yield and thermal quenching of Ce3+ and Pr3+ co-doped LaBr3:Sm2+ near-infrared scintillators. TU Delft. [Link]

-

Updated Characterization of Cerium(III) Bromide Scintillation Detector. INMM Resources. [Link]

-

Experiment setup for liquid scintilator light yield measurement under... ResearchGate. [Link]

-

Quarati, F. G. A., et al. (2013). Scintillation and detection characteristics of high-sensitivity CeBr3 gamma-ray spectrometers. KFUPM. [Link]

-

Dorenbos, P., et al. (2010). Temperature dependence of LaBr3:Ce3+ 5% nonproportionality and energy resolution. arXiv.org. [Link]

-

Yoshino, M., et al. (n.d.). Temperature dependence and quenching characteristics of (La, Gd)2Si2O7 scintillators at various Ce concentrations. arXiv. [Link]

-

Cerium Bromide (CeBr3) Scintillators - Berkeley Nucleonics. Berkeley Nucleonics. [Link]

-

Amsler, C., et al. (2001, March 27). Temperature dependence of pure CsI: scintillation light yield and decay time. CERN. [Link]

-

CeBr 3 as a room-temperature, high-resolution gamma-ray detector. ResearchGate. [Link]

-

O'Malley, S., et al. (2022, May 15). Evaluating the temperature dependence of an inorganic scintillator detector using the HYPERSCINT research platform. University of Galway. [Link]

-

An, F., et al. (2014, February 27). Temperature dependence of the light yield of the LAB-based and mesitylene-based liquid scintillators. arXiv.org. [Link]

-

Stabilizing scintillation detector systems: determination of the scintillator temperature exploiting the temperature dependence of the light pulse decay time. IEEE Xplore. [Link]

-

Overcoming Thermal Quenching in X-ray Scintillators through Multi-Excited State Switching. National Library of Medicine. [Link]

-

Setlur, A. A., & Srivastava, A. M. (2015, October 9). Insight into the Thermal Quenching Mechanism for Y3Al5O12:Ce3+ through Thermoluminescence Excitation Spectroscopy. The Journal of Physical Chemistry C. [Link]

-

Liu, Y., et al. (2024, April 19). Temperature Peak-Drift Correction Method for NaI(Tl) Detectors Using the Background Peak. MDPI. [Link]

-

Alekhin, M. S., et al. (2013, April 26). Improvement of γ-ray energy resolution of LaBr3:Ce3+ scintillation detectors by Sr2+ and Ca2+ co-doping. Applied Physics Letters. [Link]

-

Ianakiev, K. D., et al. (n.d.). Temperature behavior of NaI (Tl) scintillation detectors. arXiv.org. [Link]

-

Stabilizing scintillation detector systems by exploiting the temperature dependence of the light pulse decay time. ResearchGate. [Link]

Sources

- 1. CeBr3 Crystal, Scintillators of CeBr3 - Epic Crystal [epic-crystal.com]

- 2. CEBR3 - Cerium Bromide Scintillator Crystal | Advatech UK [advatech-uk.co.uk]

- 3. April 5, 2023 - The Role of Cerium Bromide Scintillator CeBr3 in Real-Time Measurement While Drilling | Berkeley Nucleonics Corporation [berkeleynucleonics.com]

- 4. Does temperature affect the response of a scintillation detector? - Berkeley Nucleonics Corporation [berkeleynucleonics.com]

- 5. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]

- 6. Cerium Bromide (CeBr3) Scintillators | Berkeley Nucleonics [berkeleynucleonics.com]

- 7. arxiv.org [arxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Stabilizing scintillation detector systems: determination of the scintillator temperature exploiting the temperature dependence of the light pulse decay time | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Updated Characterization of this compound Scintillation Detector | INMM Resources [resources.inmm.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Radiation Hardness of Cerium(III) Bromide (CeBr₃) for Space Applications

Introduction: The Imperative for Radiation-Tolerant Scintillators in Space